An In-Depth Technical Guide to the Chemical Properties of 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride
This guide provides a comprehensive technical overview of 3-(Piperazin-1-yl)propanoic acid dihydrochloride, a versatile bifunctional building block crucial in contemporary drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, practical methodologies, and field-proven insights to facilitate its effective application.
Introduction: A Scaffold of Significance
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal component for modulating biological activity. 3-(Piperazin-1-yl)propanoic acid dihydrochloride combines this potent heterocyclic core with a reactive carboxylic acid handle, offering a strategic entry point for constructing complex molecular architectures through derivatization at either the second piperazine nitrogen or the acid terminus. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction media.
Section 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The dihydrochloride salt form significantly influences the molecule's physical characteristics compared to its free base.
Table 1: Key Chemical Identifiers and Properties
| Property | 3-(Piperazin-1-yl)propanoic acid dihydrochloride | 3-(Piperazin-1-yl)propanoic acid (Free Base) |
| CAS Number | 22278-11-1[2] | 27245-31-4[3][4] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂[2] | C₇H₁₄N₂O₂[3][5] |
| Molecular Weight | 231.12 g/mol [2] | 158.20 g/mol [5] |
| Appearance | Solid[4] | Solid |
| Melting Point | Data not available | 71°C[3][4] |
| Boiling Point | Data not available | 318.6°C (Predicted)[3][4] |
| Density | Data not available | 1.112 g/cm³ (Predicted)[3][4] |
| SMILES | O=C(O)CCN1CCNCC1.[H]Cl.[H]Cl[2] | O=C(O)CCN1CCNCC1[5] |
Expertise & Experience: The Significance of the Dihydrochloride Form
The use of the dihydrochloride salt is a deliberate and strategic choice. In this form, both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium cation. This has several critical implications:
-
Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in polar protic solvents like water and alcohols, which is often advantageous for purification and for reactions conducted in aqueous media.
-
Improved Stability: The protonation of the amine functional groups lowers their nucleophilicity and basicity, protecting them from undesired side reactions and increasing the compound's shelf life.[6]
-
Controlled Reactivity: The protonated nitrogens are unreactive towards electrophiles. This allows for selective reactions at the carboxylic acid moiety. To engage the piperazine nitrogens in a reaction, a stoichiometric amount of base must be added to deprotonate them, liberating the free amine. This provides a controllable switch for directing reactivity.
Section 2: Synthesis and Purification
While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities and informs purification strategies. A common and efficient route is the Michael addition of piperazine to an acrylic acid derivative, followed by acidification.
Proposed Synthetic Workflow
The following workflow outlines a logical and scalable laboratory synthesis. The choice of an acrylate ester in the first step is often preferred over acrylic acid itself to minimize polymerization and side reactions.
Caption: Proposed synthesis of 3-(Piperazin-1-yl)propanoic acid dihydrochloride.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system, with clear checkpoints for ensuring the reaction has proceeded as expected before moving to the next step.
Step 1: Michael Addition
-
Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Dissolve piperazine (2 equivalents) in 200 mL of ethanol. The use of excess piperazine minimizes the formation of the di-substituted by-product.
-
Reaction: Cool the solution to 0-5°C using an ice bath. Add ethyl acrylate (1 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the ethyl acrylate spot has been consumed.
-
Workup: Remove the ethanol under reduced pressure. The resulting residue contains the desired ethyl 3-(piperazin-1-yl)propanoate and excess piperazine.[7]
Step 2: Saponification (Ester Hydrolysis)
-
Setup: To the crude residue from Step 1, add a solution of sodium hydroxide (2.5 equivalents) in 150 mL of water.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. The hydrolysis converts the ester to the sodium salt of the carboxylic acid.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted starting materials or non-polar impurities.[8]
Step 3: Acidification and Isolation
-
Setup: Place the aqueous layer in a beaker and cool to 0-5°C in an ice bath.
-
Reaction: While stirring vigorously, slowly add a 4M solution of HCl in 1,4-dioxane until the pH of the solution is ~1. A white precipitate of the dihydrochloride salt will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold acetone (3 x 30 mL) to remove residual water and organic impurities. Dry the product under vacuum at 40-50°C to a constant weight. The final product should be a white crystalline solid.
Section 3: Reactivity and Chemical Behavior
The molecule's bifunctional nature is the key to its utility. The reactivity can be directed towards either the piperazine ring or the carboxylic acid by carefully selecting the reaction conditions.
Caption: Key reaction pathways for derivatization.
-
Reactions at the Piperazine Nitrogen: The secondary amine (N-4 position) is a potent nucleophile once deprotonated. This site is readily functionalized via:
-
N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (in the presence of a suitable catalyst) to introduce diverse substituents.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
-
-
Reactions at the Carboxylic Acid: The carboxyl group is a versatile handle for forming stable linkages.
-
Esterification: Standard Fischer esterification with an alcohol under acidic conditions.
-
Amide Bond Formation: This is one of the most common applications. The carboxylic acid is activated with a coupling reagent (e.g., HATU, EDC/HOBt) and reacted with a primary or secondary amine to form a stable amide bond, a cornerstone of peptide and medicinal chemistry.[9]
-
Section 4: Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of the compound. A multi-technique approach is required for a complete profile.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show broad signals for the piperazine protons due to their conformational exchange and the presence of the ammonium protons. The propanoic acid chain should exhibit two distinct triplet signals corresponding to the two methylene groups (-CH₂-CH₂-). The acidic proton of the carboxylic acid and the N-H protons of the piperazinium ion may be visible as broad singlets, often exchanging with D₂O.
-
¹³C NMR: The spectrum should show four distinct signals for the carbon atoms: one for the carbonyl carbon (~175-180 ppm), two for the methylene carbons of the propanoic chain, and a signal for the piperazine ring carbons (which may be a single signal or two closely spaced signals depending on the solvent and temperature).[10]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive mode is ideal.
-
Expected Ion: The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 159.11.
-
High-Resolution MS (HRMS): This is essential for confirming the elemental composition. The calculated exact mass for C₇H₁₅N₂O₂⁺ is 159.1128, providing an unambiguous confirmation of the molecular formula.[10][11]
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid hydrogen-bonded dimer and the N-H stretches of the ammonium salt.
-
A strong, sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[10]
-
Chromatographic Methods
Protocol: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the main compound from potential starting materials, by-products, and degradation products.
-
System: An HPLC system equipped with a UV or Diode Array Detector (DAD).[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm. The lack of a strong chromophore means detection at low UV wavelengths is necessary.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with any chemical reagent.
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference |
| Pictograms | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated chemical fume hood.[13]
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][13]
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats) to minimize airborne particles.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is often at 2-8°C to maximize long-term stability.[4][5]
-
Rationale: The compound is hygroscopic (absorbs moisture from the air) and should be protected from atmospheric moisture.[14] Storing it under an inert atmosphere (e.g., Argon or Nitrogen) is best practice for long-term storage.
Conclusion
3-(Piperazin-1-yl)propanoic acid dihydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure, predictable reactivity, and enhanced stability in its salt form make it a reliable and valuable building block. By understanding its core properties and applying the rigorous synthetic and analytical methodologies outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.
References
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
- Google Patents.
-
Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous. [Link]
-
MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
ScienceDirect. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
PubChem - NIH. 1-Piperidinepropanoic acid, ethyl ester. [Link]
-
Trade Science Inc. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. 22278-11-1|3-(Piperazin-1-yl)propanoic acid dihydrochloride|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 3-PIPERAZIN-1-YL-PROPIONIC ACID | 27245-31-4 [chemicalbook.com]
- 5. 27245-31-4|3-(Piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 11. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]
- 12. cipac.org [cipac.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

